6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBHLQJGGBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354910 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18009-07-9 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology
Reactants :
-
5-Bromoanthranilic acid (1 mmol)
-
Phenyl isothiocyanate (1.2 mmol)
Solvent/Catalyst :
-
Choline chloride:urea (ChCl:urea, 1:2) DES (10 mL)
Conditions :
-
Temperature: 80°C
-
Duration: 1 hour
-
Workup: Precipitation with water, filtration, recrystallization from ethanol
Mechanism
The reaction proceeds via nucleophilic attack of the anthranilic acid nitrogen on the electrophilic carbon of phenyl isothiocyanate, followed by cyclization and dehydration (Fig. 1). DES acts as both solvent and catalyst, enhancing reaction efficiency through hydrogen bonding.
Microwave-Assisted Synthesis in Deep Eutectic Solvents
Methodology
Reactants :
-
5-Bromoanthranilic acid (1 mmol)
-
Phenyl isothiocyanate (1.2 mmol)
Solvent/Catalyst :
-
ChCl:urea (1:2) DES (10 mL)
Conditions :
-
Microwave irradiation: 1800 W
-
Temperature: 80°C
-
Duration: 1 hour
Advantages
-
Reduced reaction time (1 hour vs. 20 hours for conventional heating).
-
Higher yield due to uniform heating and enhanced molecular interactions.
Ultrasound-Assisted Synthesis in Deep Eutectic Solvents
Methodology
Reactants :
-
5-Bromoanthranilic acid (1 mmol)
-
Phenyl isothiocyanate (1.2 mmol)
Solvent/Catalyst :
-
ChCl:urea (1:2) DES (10 mL)
Conditions :
-
Ultrasonic frequency: 37 Hz
-
Power: 50 W
-
Temperature: 80°C
-
Duration: 1 hour
Limitations
-
Lower yield compared to microwave and conventional methods due to inefficient energy transfer in viscous DES.
Two-Step Synthesis via Intermediate Bromination
Step 1: Bromination of Anthranilic Acid Derivative
Reactants :
-
5-Bromoanthranilic acid (1 mmol)
-
N-Bromosuccinimide (NBS, 1.2 mmol)
Solvent :
-
Acetonitrile
Conditions :
-
Room temperature, stirring until completion (monitored by TLC)
Characterization Data
-
1H NMR (DMSO-d6) : δ 7.28–8.40 (m, aromatic protons), 2.23 ppm (s, -CH3).
-
FTIR (KBr) : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 687 cm⁻¹ (C–Br).
Alternative Alkylation Approaches
Methodology
Reactants :
-
6-Bromo-2-mercaptoquinazolin-4(3H)-one (1 mmol)
-
Benzyl bromide or substituted alkyl halides (1.2 mmol)
Base :
-
K2CO3
Solvent :
-
DMF
Conditions :
-
Reflux at 100°C for 4–6 hours
Application
This method is primarily used for synthesizing analogs but demonstrates the reactivity of the mercapto group for further functionalization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercapto-3-phenylquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and anticancer activities.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that are involved in disease pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with protein-protein interactions.
Comparison with Similar Compounds
Substituent Variations at Position 2
The mercapto group at position 2 distinguishes the target compound from analogs with methyl, chloro, or amino groups.
Methyl derivatives exhibit stronger antimicrobial activity, suggesting steric or electronic optimization for specific applications.
Substituent Variations at Position 3
The phenyl group at position 3 is substituted with alkyl, benzyl, or cyclohexenyl groups in analogs, altering steric bulk and hydrophobicity.
The phenyl group in the target compound balances electronic effects and synthetic accessibility.
Biological Activity
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential therapeutic applications.
The molecular formula of this compound is C₁₄H₉BrN₂OS, with a molecular weight of approximately 333.203 g/mol. Its structure includes:
- A bromine atom at the 6th position
- A mercapto group at the 2nd position
- A phenyl group at the 3rd position
These structural features contribute to its unique chemical reactivity and biological activity, making it a candidate for further medicinal chemistry research.
The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors implicated in various disease pathways. The compound is believed to inhibit enzyme activity and modulate receptor functions, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing comparable efficacy to standard antimicrobial agents. For instance:
| Microorganism | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 18 | Penicillin |
| Escherichia coli | 15 | Ampicillin |
| Pseudomonas aeruginosa | 20 | Ciprofloxacin |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) demonstrated that treatment with this compound resulted in significant reduction in cell viability.
- Mechanisms : The compound appears to affect the expression of key proteins involved in apoptosis, such as Bcl-2 and caspases, leading to increased cell death in cancerous cells .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, emphasizing its potential as a lead compound for developing new antibiotics .
- Anticancer Potential : Another investigation highlighted its ability to inhibit tumor growth in animal models, suggesting that this compound could serve as a basis for new cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
